2-Cyclopentyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a cyclopentyl group at the 2-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
It is known that oxazole derivatives can interfere with the biofilm formation of staphylococcus aureus
Biochemical Pathways
These could potentially include pathways involved in cell wall synthesis, protein synthesis, and DNA replication in bacteria .
Result of Action
It has been reported that oxazole derivatives can inhibit the formation of biofilms by staphylococcus aureus . This suggests that these compounds may have potential applications in the treatment of bacterial infections.
Biochemical Analysis
Biochemical Properties
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . These interactions can alter the enzyme’s activity, leading to changes in the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression underlies its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of dehydrogenases, which are enzymes that play a crucial role in metabolic pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution within the cell is essential for its biological activity, as it needs to reach its target sites to modulate cellular functions effectively.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with an appropriate amide or nitrile, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts such as Fe3O4 nanocomposites .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazoline derivatives.
Scientific Research Applications
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole-4-carboxylic acid: A similar compound with a different substituent at the 2-position.
2,5-Disubstituted oxazole-4-carboxylic acids: These compounds have different substituents at the 2 and 5 positions.
Uniqueness
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazole derivatives and can lead to unique properties and applications.
Properties
IUPAC Name |
2-cyclopentyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFSEYJFLNQHOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247889-30-0 |
Source
|
Record name | 2-cyclopentyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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